molecular formula C33H21NO3S3 B3163019 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) CAS No. 883236-47-3

5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)

Cat. No.: B3163019
CAS No.: 883236-47-3
M. Wt: 575.7 g/mol
InChI Key: SBRXFORWSATJLQ-UHFFFAOYSA-N
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Description

5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) is an organic compound with the molecular formula C33H21NO3S3 and a molecular weight of 575.73 g/mol This compound features a complex structure consisting of benzene and thiophene rings connected through a nitrilotris linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’'-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with nitrilotris(benzene-4,1-diyl)amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’,5’'-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) is largely dependent on its interaction with specific molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
  • 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) derivatives : Compounds with similar core structures but different substituents on the aromatic rings.

Uniqueness

The uniqueness of 5,5’,5’'-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) lies in its combination of benzene and thiophene rings connected through a nitrilotris linkage, which imparts distinct electronic and steric properties. This makes it a valuable building block for the synthesis of novel organic materials and potential pharmaceuticals .

Properties

IUPAC Name

5-[4-[4-(5-formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21NO3S3/c35-19-28-13-16-31(38-28)22-1-7-25(8-2-22)34(26-9-3-23(4-10-26)32-17-14-29(20-36)39-32)27-11-5-24(6-12-27)33-18-15-30(21-37)40-33/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXFORWSATJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=C(C=C5)C6=CC=C(S6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733821
Record name 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883236-47-3
Record name 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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